molecular formula C12H10FN3O2 B5605350 N-cyclopropyl-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide

N-cyclopropyl-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide

Cat. No. B5605350
M. Wt: 247.22 g/mol
InChI Key: LBRZJWLEUNIKLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"N-cyclopropyl-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide" is a compound of interest in various scientific studies due to its unique chemical structure and potential applications in medicinal chemistry and materials science. This compound belongs to the oxadiazole class, which is known for its diverse biological activities and applications in creating new materials.

Synthesis Analysis

The synthesis of related oxadiazole compounds involves multi-step reactions, typically starting from hydrazide and proceeding through cyclization processes. For instance, Shi et al. (2000) described the synthesis of 2-fluorophenyl-5-substituted cyclopropyl-1,3,4-oxadiazoles through a two-step reaction involving hydrazide and aroyl chlorides (Shi et al., 2000). Similarly, Zhou et al. (2021) developed a high-yield synthetic method for a related compound, highlighting the importance of nucleophilic substitution reactions and ester hydrolysis in the synthesis process (Zhou et al., 2021).

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives has been characterized using various spectroscopic methods, including NMR and mass spectrometry. The crystal and molecular structure of a similar compound, 5-phenyl-1,2,4-oxadiazole-3-carboxamide, was determined through single-crystal X-ray analysis, providing insights into the arrangement and interactions within the crystal lattice (Viterbo et al., 1980).

Chemical Reactions and Properties

Oxadiazole compounds undergo various chemical reactions, contributing to their diverse applications. For example, the synthesis and characterization of fluorinated C-nucleosides demonstrate the reactivity of oxadiazole derivatives towards selective fluorination, affecting their chemical properties (Hu, 1996).

Physical Properties Analysis

The physical properties of oxadiazole derivatives, such as melting points and solubility, are crucial for their application in pharmaceuticals and materials science. However, specific details on the physical properties of "this compound" were not directly found, indicating a gap in the literature.

Chemical Properties Analysis

The chemical properties of oxadiazole compounds, including their reactivity and stability, play a significant role in their biological activity and material applications. Antimicrobial studies on related compounds have shown significant activity, suggesting the potential of oxadiazole derivatives in pharmaceutical applications (Karthikeyan et al., 2008).

properties

IUPAC Name

N-cyclopropyl-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FN3O2/c13-8-3-1-7(2-4-8)10-15-12(18-16-10)11(17)14-9-5-6-9/h1-4,9H,5-6H2,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBRZJWLEUNIKLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=NC(=NO2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.